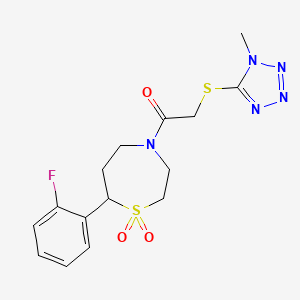
1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a useful research compound. Its molecular formula is C15H18FN5O3S2 and its molecular weight is 399.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure, featuring a thiazepan ring, a fluorophenyl group, and a tetrazole moiety, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.
Structural Characteristics
The molecular formula of the compound is C20H22FN3O4S, with a molecular weight of approximately 421.47 g/mol. The presence of the thiazepan ring and functional groups such as dioxido and tetrazole enhances its potential reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H22FN3O4S |
| Molecular Weight | 421.47 g/mol |
| Structural Features | Thiazepan ring, fluorophenyl group, tetrazole moiety |
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant biological activities, including:
- Antimicrobial Properties: The thiazepan structure is known for its ability to interact with bacterial enzymes, potentially leading to antibacterial effects.
- Anti-inflammatory Effects: Compounds with similar structures have shown promise in modulating inflammatory pathways.
- Anticancer Activity: The presence of the fluorophenyl and tetrazole groups may facilitate interactions with cancer cell receptors or signaling pathways.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Enzyme Inhibition: The thiazepan ring may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation: The tetrazole moiety could interact with various receptors, influencing cellular signaling.
- Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in cancer cells.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds and their implications:
-
Antimicrobial Activity Study:
- A study evaluating the antimicrobial properties of thiazepan derivatives found that modifications at the 7-position significantly enhanced activity against Gram-positive bacteria .
- Anti-inflammatory Mechanisms:
- Anticancer Potential:
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Formation of the thiazepane ring through cyclization reactions.
- Introduction of the fluorophenyl group via electrophilic aromatic substitution.
- Coupling with the tetrazole moiety using thiol chemistry.
Propriétés
IUPAC Name |
1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O3S2/c1-20-15(17-18-19-20)25-10-14(22)21-7-6-13(26(23,24)9-8-21)11-4-2-3-5-12(11)16/h2-5,13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCSPILQYJCHLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














